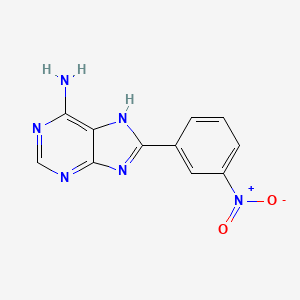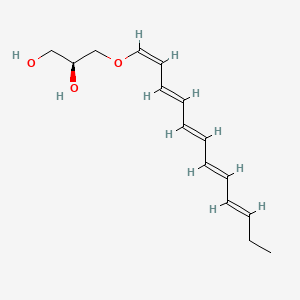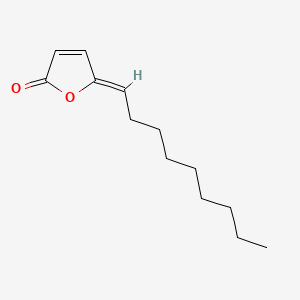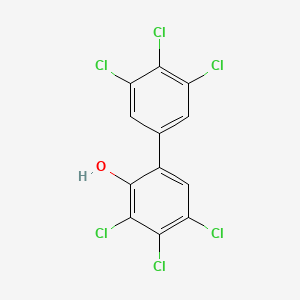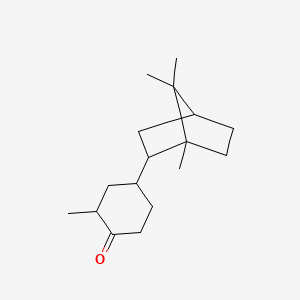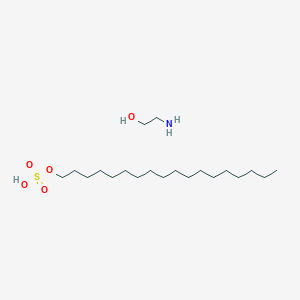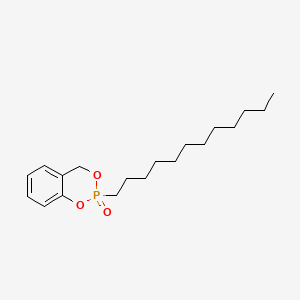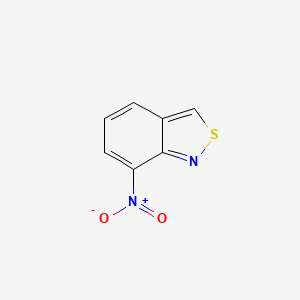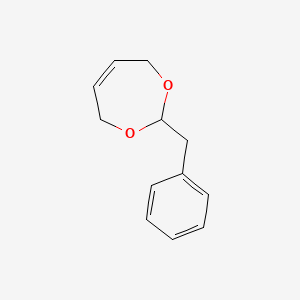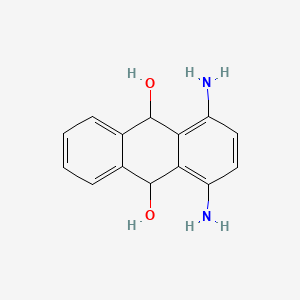
1,3-Bis((phenylsulphonyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis((phenylsulphonyl)methyl)urea is an organic compound with the molecular formula C15H16N2O5S2 It is characterized by the presence of two phenylsulphonyl groups attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis((phenylsulphonyl)methyl)urea can be synthesized through a multi-step process involving the reaction of phenylsulphonyl chloride with urea under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis((phenylsulphonyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The phenylsulphonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the phenylsulphonyl groups can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulphonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Bis((phenylsulphonyl)methyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1,3-Bis((phenylsulphonyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulphonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also affect signaling pathways by altering the function of key proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis((phenylsulphonyl)methyl)thiourea: Similar structure but with a thiourea backbone.
1,3-Bis((phenylsulphonyl)methyl)guanidine: Contains a guanidine group instead of urea.
1,3-Bis((phenylsulphonyl)methyl)carbamate: Features a carbamate group in place of urea.
Uniqueness
1,3-Bis((phenylsulphonyl)methyl)urea is unique due to its specific urea backbone, which imparts distinct chemical and biological properties. The presence of phenylsulphonyl groups enhances its reactivity and potential for various applications compared to similar compounds with different backbones.
Propiedades
Número CAS |
76965-49-6 |
|---|---|
Fórmula molecular |
C15H16N2O5S2 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
1,3-bis(benzenesulfonylmethyl)urea |
InChI |
InChI=1S/C15H16N2O5S2/c18-15(16-11-23(19,20)13-7-3-1-4-8-13)17-12-24(21,22)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) |
Clave InChI |
LXVYBJVWOGJFJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CNC(=O)NCS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-oxohexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12650877.png)
